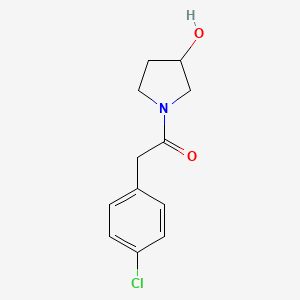
2-(4-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-(4-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, or CP-3-HP, is a synthetic compound that has been studied for its various applications in scientific research. CP-3-HP is a member of the pyrrolidinone family of compounds and has been found to have a wide range of effects on biochemical and physiological processes, making it an attractive option for laboratory experiments.
Scientific Research Applications
Pharmacological Evaluation
The compound's enantiomeric separation and binding studies at dopamine and serotonin receptors are of interest. The eutomer of a related pyrrolidine analog has a higher affinity for the dopamine D4 receptor than the D2 subtype, suggesting potential applications in antipsychotic efficacy evaluations (Ablordeppey et al., 2006).
Electrooptic Film Fabrication
Chromophores based on pyrrole-pyridine architecture, including related compounds, are studied for their application in electrooptic film fabrication. These compounds' molecular structures and physicochemical properties are crucial for understanding film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Organic Synthesis and Chemical Reactivity
The compound participates in reactions with arylamines catalyzed by BF3·Etherate, forming dihydroindolo[1,2-c]quinazoline derivatives. This illustrates its utility in synthetic organic chemistry and provides insight into the mechanisms of cyclization and coupling reactions (Harano et al., 2007).
Anti-Inflammatory Applications
Derivatives of the compound were synthesized and evaluated for anti-inflammatory activity. This research highlights its potential in developing new anti-inflammatory agents (Rehman et al., 2022).
Antibacterial Properties
Studies on novel heterocyclic compounds containing fragments related to the compound show good antibacterial activity against various bacterial strains, indicating its potential in antibacterial drug development (Mehta, 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)7-12(16)14-6-5-11(15)8-14/h1-4,11,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZWQKDOKTTXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



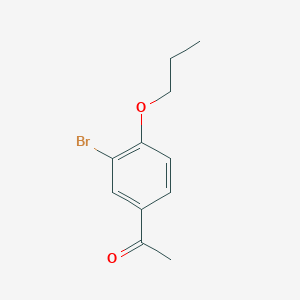
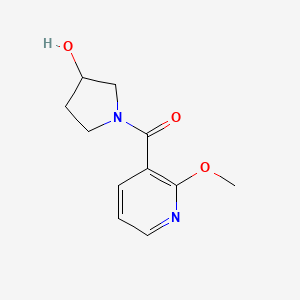

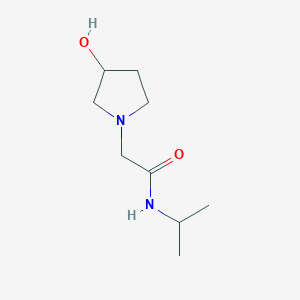
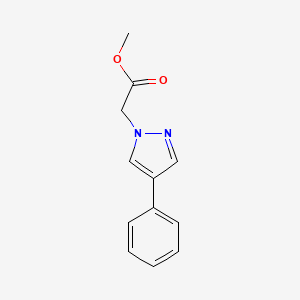
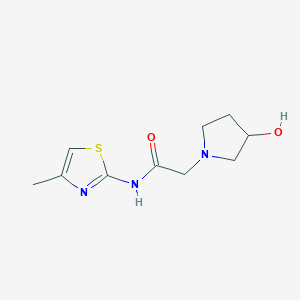
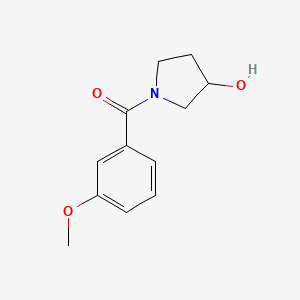
![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
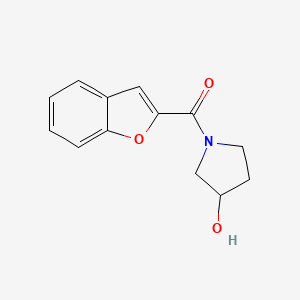
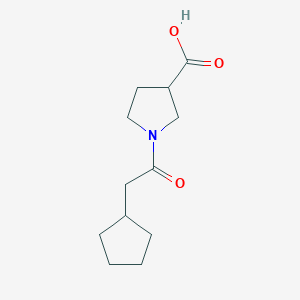

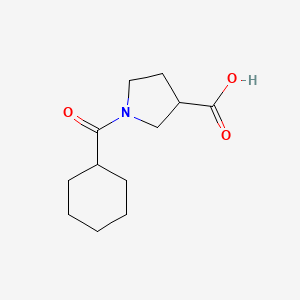
![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)
